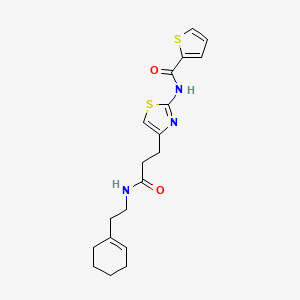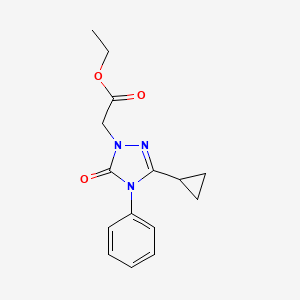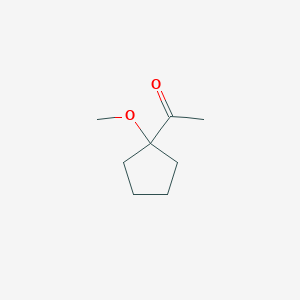
2-Methyl-3-(thian-4-yloxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(thian-4-yloxy)pyrazine, also known as MTP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative, which is a class of organic compounds that contain a six-membered ring structure with two adjacent nitrogen atoms.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The study of pyrazines, including 2-methyl-3-(thian-4-yloxy)pyrazine, often focuses on their synthesis and reactivity. For example, research has shown that reactions of 4H-Pyran-4-thiones with ammonia, hydrazine, and guanidine can yield various derivatives like pyrazines, demonstrating the flexibility of these compounds in chemical synthesis (BessoHiromichi et al., 1978). Additionally, the synthesis of pyrazole-based heterocycles has been linked to the development of new molecular frameworks, indicating the potential of these compounds in creating novel chemicals (Nagesh Vaddiraju et al., 2022).
Potential in Material Science
- Pyrazines have shown utility in material science applications. For instance, research has explored the synthesis of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, hinting at the use of these compounds in materials science and catalysis (E. Budzisz et al., 2004). Moreover, the development of donor-acceptor polymeric electrochromic materials using pyrazine derivatives further underscores their potential in electronic and optical applications (H Zhao et al., 2014).
Biomedical Research
- Although information directly linking this compound to biomedical research is limited, related pyrazine derivatives have been studied for their biological activities. For example, compounds synthesized from pyrazole-4-carbaldehydes have been evaluated for antimicrobial activities, suggesting the relevance of pyrazine derivatives in medicinal chemistry (B. F. Abdel-Wahab et al., 2017).
Propiedades
IUPAC Name |
2-methyl-3-(thian-4-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-10(12-5-4-11-8)13-9-2-6-14-7-3-9/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJHBSLKUVYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)

![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)

![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2798233.png)

